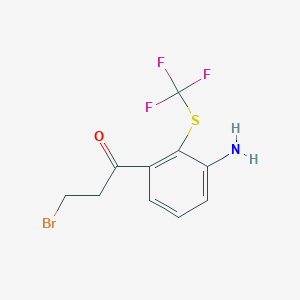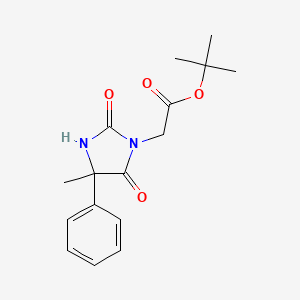
Tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group and an imidazolidinone ring, which is substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate typically involves multiple steps. One common method starts with the preparation of the imidazolidinone core, which can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The resulting imidazolidinone is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, leading to modulation of their activity. The phenyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-aminopiperidin-1-yl)acetate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
Tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone core and tert-butyl ester group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-12(19)10-18-13(20)16(4,17-14(18)21)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,17,21) |
InChI Key |
KNDYMJUMZGQECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


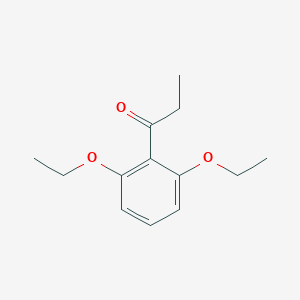
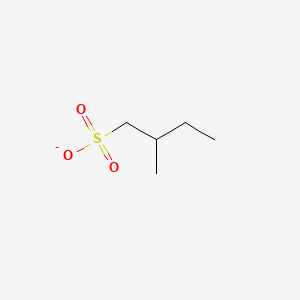

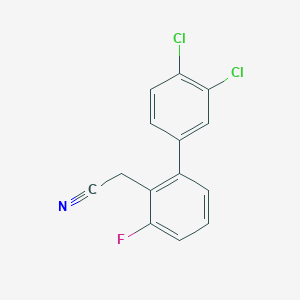
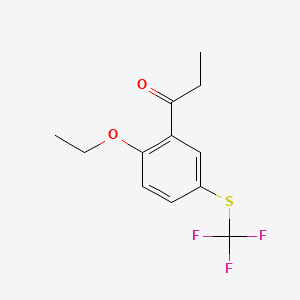
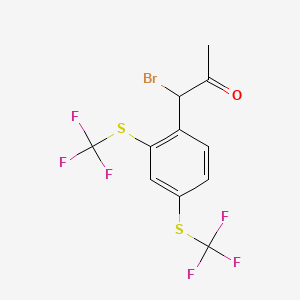
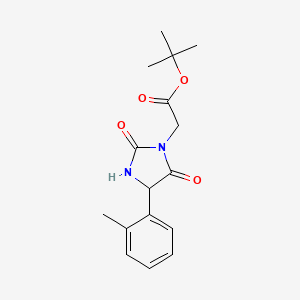
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)

![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)



